molecular formula C22H21FN2O2 B2582421 4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide CAS No. 898416-56-3

4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide

Cat. No.: B2582421
CAS No.: 898416-56-3
M. Wt: 364.42
InChI Key: JIBWGGLLGWGOTJ-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom, a furan ring, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized boron reagents tailored for specific coupling conditions .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the tetrahydroisoquinoline moiety.

    N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide: Lacks the fluorine atom.

    4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide: Lacks the furan ring.

Uniqueness

The presence of the fluorine atom, furan ring, and tetrahydroisoquinoline moiety in 4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide makes it unique

Biological Activity

4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring and a tetrahydroisoquinoline moiety. Its chemical formula is C19H22FN3O2, with a molecular weight of approximately 345.39 g/mol. The presence of the fluorine atom is expected to influence its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Phosphodiesterase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of phosphodiesterases (PDEs), particularly PDE4D. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and cell proliferation .
  • G Protein-Coupled Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), which are pivotal in mediating numerous physiological responses. This interaction could modulate intracellular signaling pathways related to neurotransmission and inflammation .

Antitumor Activity

Recent research has indicated that compounds structurally similar to this compound exhibit selective cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against breast cancer cells (MDA-MB-231) by inducing apoptosis through the modulation of cell cycle-related proteins .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vivo. In animal models, it reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor volume compared to controls, indicating that the mechanism may involve both direct cytotoxicity and modulation of the tumor microenvironment .
  • Inflammation Model : In a model of acute lung inflammation, administration of the compound resulted in decreased neutrophil infiltration and lower levels of inflammatory markers in bronchoalveolar lavage fluid . This underscores its potential utility in treating respiratory conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics.
  • Metabolism : Initial studies indicate hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion appears to be significant based on preliminary data.

Data Summary Table

Biological ActivityObservationsReferences
Antitumor EfficacySignificant reduction in tumor volume
Anti-inflammatory EffectsDecreased cytokine levels in lung inflammation
PDE InhibitionIncreased cAMP levels observed
GPCR ModulationPotential modulation of neurotransmission

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBWGGLLGWGOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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